molecular formula C22H17N5OS2 B3002957 3-((4-phenyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-30-6

3-((4-phenyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B3002957
CAS No.: 847402-30-6
M. Wt: 431.53
InChI Key: BSWAIHFZAYGLSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-phenyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is recognized as a key mediator in the pathways of nociception, neurogenic inflammation, and pain sensation [https://www.ncbi.nlm.nih.gov/books/NBK538285/]. It acts as a sensor for a wide range of exogenous irritants and endogenous inflammatory mediators, making it a prominent therapeutic target for pain conditions [https://www.nature.com/articles/s41573-021-00268-2]. This compound functions by blocking the channel pore, thereby inhibiting the influx of calcium and sodium ions in response to TRPA1 agonists such as allyl isothiocyanate (AITC) and cinnamaldehyde. Its primary research value lies in its utility for elucidating the complex role of TRPA1 in various disease models, including neuropathic and inflammatory pain, asthma, and itch. Researchers employ this antagonist in in vitro calcium flux assays and in vivo studies to dissect TRPA1-specific signaling from other nociceptive pathways, providing critical insights for the development of novel analgesic and anti-inflammatory therapeutics.

Properties

IUPAC Name

3-[[4-phenyl-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5OS2/c28-22-26(18-10-4-5-11-19(18)30-22)14-20-24-25-21(27(20)17-8-2-1-3-9-17)29-15-16-7-6-12-23-13-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWAIHFZAYGLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CN=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-phenyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is an intriguing molecule in medicinal chemistry, particularly due to its structural features that suggest potential biological activities. This article explores its biological activity, synthesizing current research findings, structure-activity relationships (SAR), and case studies.

Structural Overview

The molecular formula of the compound is C22H17N5OS2C_{22}H_{17}N_{5}O_{S}^{2} with a molecular weight of 431.53 g/mol. The compound features a triazole and thiazole ring system, which are known for their diverse biological activities. The presence of the pyridine and phenyl groups further enhances its potential as a pharmacologically active agent.

Antifungal and Antibacterial Properties

Research into the 1,2,4-triazole class has highlighted its antifungal and antibacterial properties. Triazoles have been shown to inhibit the growth of various fungal pathogens, including Candida spp. and Aspergillus spp., often acting through the inhibition of ergosterol synthesis . The compound may exhibit similar properties due to its triazole moiety.

Anticancer Activity

A significant area of interest is the anticancer activity associated with compounds containing thiazole and triazole rings. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds with a thiazole scaffold have shown IC50 values in the low micromolar range against various cancer cell lines .

Table 1 summarizes some key findings on the anticancer activity of related compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF7 (Breast)1.61 ± 1.92Apoptosis induction
Compound BA431 (Skin)1.98 ± 1.22Bcl-2 inhibition
Compound CJurkat (Leukemia)<0.5Cell cycle arrest

Anticonvulsant Activity

The anticonvulsant properties of triazole derivatives have also been documented. For example, certain thiazole-integrated compounds have been reported to eliminate tonic extensor phases in seizure models . The SAR analysis indicates that modifications on the phenyl or pyridine rings can significantly influence anticonvulsant efficacy.

Case Studies

Case Study 1: Triazole Derivatives as JNK Inhibitors

A study focused on a series of triazole derivatives that included structural analogs related to our compound indicated promising results as c-Jun N-terminal kinase (JNK) inhibitors. One derivative exhibited an IC50 value of 0.4 µM, showcasing strong inhibitory activity against JNK pathways involved in cancer progression .

Case Study 2: Thiazole Compounds Against MRSA

Another relevant study evaluated thiazole compounds against Methicillin-resistant Staphylococcus aureus (MRSA). The results showed that certain thiazoles had lower MIC values than standard antibiotics like vancomycin, suggesting potential for development into new antibacterial agents .

Structure-Activity Relationship (SAR)

The SAR analysis for triazoles indicates that substitutions on the triazole ring significantly affect biological activity:

  • Electron-donating groups on phenyl rings enhance activity.
  • Alkyl chain length on nitrogen atoms influences potency; longer chains may reduce efficacy.
  • Substituents at specific positions on the thiazole ring are critical for maintaining activity against various targets.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a triazole ring and a thiazole moiety. The synthesis typically involves multi-step reactions starting from simpler precursors. For instance, one reported method involves the reaction of isonicotinyl hydrazine with isothiocyanatobenzene under reflux conditions in ethanol, followed by further modifications to yield the target compound .

Biological Activities

Antifungal Properties : The triazole ring is well-known for its antifungal activity. Compounds containing triazole structures have been shown to inhibit the growth of various fungal pathogens. For example, related compounds have demonstrated efficacy against Candida species and Aspergillus species, making them valuable in treating fungal infections .

Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties. Research indicates that triazole derivatives can act against both Gram-positive and Gram-negative bacteria. This makes them potential candidates for developing new antibiotics in response to rising antibiotic resistance .

Anticancer Potential : Preliminary studies suggest that compounds similar to this triazole derivative may possess anticancer properties. They have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models .

Pharmacological Insights

The pharmacological profile of 3-((4-phenyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one suggests it may interact with specific biological targets involved in disease pathways. For example:

Target Effect Reference
Fungal enzymesInhibition of ergosterol biosynthesis
Bacterial cell wallDisruption of synthesis
Cancer cell receptorsInduction of apoptosis

Case Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of various triazole derivatives against Candida albicans and found that certain modifications enhanced their activity significantly compared to standard antifungal agents like fluconazole .

Case Study 2: Antimicrobial Screening

Another investigation screened a series of triazole compounds for antimicrobial activity against a panel of bacteria. The results indicated that modifications at the pyridine and thiazole positions significantly influenced their antibacterial potency .

Case Study 3: Cancer Cell Line Testing

In vitro tests on human cancer cell lines revealed that specific derivatives could inhibit cell proliferation effectively, suggesting potential for further development as anticancer agents .

Comparison with Similar Compounds

Key Observations

Core Heterocycle Impact :

  • Replacement of the benzo[d]thiazol-2(3H)-one core with quinazolin-4(3H)-one (as in ) enhances antibacterial activity, likely due to increased lipophilicity from the trifluoromethyl group.
  • Oxadiazole-containing analogs (e.g., ) exhibit antifungal activity, suggesting heterocycle choice directly influences target specificity.

Substituent Effects :

  • Electron-Withdrawing Groups : The 4-trifluoromethylbenzylthio group in significantly improves antibacterial potency compared to simpler alkyl/aryl thioethers.
  • Aromatic Substitutions : Pyridine rings (as in the target compound and ) may enhance bioavailability or target binding via π-π stacking or hydrogen bonding.

Biological Activity Trends: Antimicrobial Activity: S-Substituted triazoles (e.g., ) with pyridinyl or halogenated aryl groups show strong activity against Gram-negative bacteria. Anticancer Potential: Hydrazone-functionalized triazoles () demonstrate selective cytotoxicity, highlighting the role of auxiliary moieties in modulating activity.

Q & A

Q. What are the common synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves cyclization of thiosemicarbazide precursors or substitution reactions with pyridinylmethylthio groups. For example:

  • Step 1 : Reacting a pyridinylmethyl thiol with a triazole intermediate under basic conditions to form the 5-((pyridin-3-ylmethyl)thio) substituent .
  • Step 2 : Introducing the benzo[d]thiazol-2(3H)-one moiety via alkylation or Mannich reactions . Characterization :
  • NMR spectroscopy (¹H, ¹³C) confirms substituent positions and regioselectivity .
  • HRMS validates molecular weight and fragmentation patterns .
  • IR spectroscopy identifies thione (C=S) and triazole (C=N) stretching vibrations .

Q. Which spectroscopic methods are critical for structural confirmation?

  • ¹H/¹³C NMR : Assign peaks to distinguish between thione (C=S) and thiol (S-H) tautomers, particularly in DMSO-d₆ or CDCl₃ .
  • HRMS : Use electrospray ionization (ESI) to detect [M+H]⁺ ions and verify synthetic intermediates .
  • IR : Monitor C=S (~1200–1250 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹) .

Advanced Research Questions

Q. How do solvent polarity and reaction conditions influence tautomeric equilibria of the triazole-thione moiety?

  • Tautomer Analysis : In polar solvents (e.g., DMSO), the thione form (C=S) dominates due to stabilization via hydrogen bonding. In non-polar solvents (e.g., toluene), the thiol tautomer may coexist .
  • Methodology :
  • Compare ¹H NMR chemical shifts in different solvents to detect tautomeric shifts (e.g., δ ~13 ppm for S-H in thiol form).
  • Use DFT calculations (B3LYP/6-311++G**) to predict tautomer stability and compare with experimental data .

Q. What strategies resolve discrepancies in biological activity data across in vitro models?

  • Model-Specific Factors :
  • 2D vs. 3D Cultures : 3D spheroids (e.g., Panc-1) may show reduced cytotoxicity due to diffusion barriers, requiring higher compound concentrations .
  • Assay Optimization : Standardize MTT assay incubation times (24–72 hours) to account for metabolic variability .
    • Data Normalization : Use reference compounds (e.g., doxorubicin) to calibrate activity thresholds and minimize batch-to-batch variability .

Q. How can computational methods predict reactivity and stability during synthesis?

  • DFT Applications :
  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for regioselective substitutions .
  • Simulate reaction pathways (e.g., cyclization energy barriers) to optimize temperature and catalyst use .
    • Solvent Effects : Use COSMO-RS models to screen solvents for improved yield (e.g., ethyl alcohol vs. PEG-400) .

Data Contradiction and Optimization

Q. How to address conflicting spectroscopic data for triazole-thione derivatives?

  • Case Study : If ¹³C NMR shows unexpected peaks, verify via X-ray crystallography to resolve positional isomerism .
  • Cross-Validation : Combine IR (C=S) and HRMS data to rule out impurities or byproducts .

Q. What reaction conditions maximize yield for the pyridinylmethylthio substitution?

  • Catalyst Screening : Test bases (e.g., K₂CO₃ vs. NaOH) in ethanol/water mixtures to optimize nucleophilic substitution .
  • Temperature : Reflux (70–80°C) improves kinetics but may promote side reactions; monitor via TLC .

Biological Mechanism Elucidation

Q. What in vitro models best capture the compound’s antimetastatic potential?

  • Migration Assays : Use scratch/wound healing assays with MDA-MB-231 cells to quantify inhibition .
  • Selectivity Testing : Compare IC₅₀ values in cancer vs. non-cancerous cell lines (e.g., HEK293) to assess therapeutic index .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.